molecular formula C8H14N2O B1438109 2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile CAS No. 654663-53-3

2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile

Cat. No.: B1438109
CAS No.: 654663-53-3
M. Wt: 154.21 g/mol
InChI Key: YVTHYSHAUJYAHU-UHFFFAOYSA-N
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Description

2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and an acetonitrile group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of 4-(hydroxymethyl)piperidine with acetonitrile under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)piperidine
  • 2-(Hydroxymethyl)piperidine
  • 4-(Methoxymethyl)piperidine

Uniqueness

2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-3-6-10-4-1-8(7-11)2-5-10/h8,11H,1-2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTHYSHAUJYAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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